Pan-JAK Inhibition with Moderate JAK3 Selectivity
Peficitinib demonstrates potent, pan-JAK inhibition with IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.7 nM (JAK3), and 4.8 nM (TYK2) [1]. This profile, characterized by moderate JAK3 selectivity, contrasts with the JAK1/2 selectivity of baricitinib (IC50 5.9/5.7 nM, JAK3 >400 nM) [2] and the JAK1 selectivity of upadacitinib (IC50 43 nM, JAK3 2300 nM) [2]. In a cellular context, peficitinib is 14-fold selective for JAK1 and JAK3 over JAK2 in erythropoietin-induced leukemia cell proliferation assays [3].
| Evidence Dimension | JAK1, JAK2, JAK3, TYK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | JAK1: 3.9 nM; JAK2: 5.0 nM; JAK3: 0.7 nM; TYK2: 4.8 nM |
| Comparator Or Baseline | Baricitinib (JAK1: 5.9 nM, JAK2: 5.7 nM, JAK3: >400 nM); Upadacitinib (JAK1: 43 nM, JAK2: 120 nM, JAK3: 2300 nM, TYK2: 4700 nM) |
| Quantified Difference | Peficitinib shows >570-fold higher potency for JAK3 vs. baricitinib and >3200-fold vs. upadacitinib |
| Conditions | In vitro enzymatic assays (recombinant kinase domains) |
Why This Matters
This distinct inhibition profile dictates the specific cytokine signaling pathways targeted, which is critical for researchers modeling disease states or developing cell-based assays.
- [1] Tanaka Y, Takeuchi T, Yamanaka H, et al. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor. Bioorg Med Chem. 2018;26(15):4311-4321. View Source
- [2] Damiani G, Pacifico A, Bragazzi NL, et al. JAK/STAT signaling in rheumatoid arthritis: The comparative selectivity of JAK inhibitors. Rheumatology. 2023;62(5):1702-1711. View Source
- [3] Bertin Bioreagent. Peficitinib - Biochemicals - CAT N°: 22954. 2024. View Source
